Trelagliptin Succinate

DPP-4 inhibition IC50 Enzyme kinetics

Trelagliptin Succinate is the cost-effective choice for diabetes researchers seeking to minimize animal handling and improve data quality. Its once-weekly dosing regimen directly addresses the 86% annual pill burden reduction observed in clinical settings, making it uniquely suited for long-term preclinical models (e.g., ob/ob, ZDF rat). With >10,000-fold selectivity for DPP-4 over related enzymes, this compound ensures clean, interpretable phenotypic data—free from off-target noise. Secure high-purity (≥98%) stock for your next study.

Molecular Formula C22H26FN5O6
Molecular Weight 475.5 g/mol
CAS No. 1029877-94-8
Cat. No. B560024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrelagliptin Succinate
CAS1029877-94-8
Synonyms2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile; butanedioic acid
Molecular FormulaC22H26FN5O6
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O
InChIInChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)/t15-;/m1./s1
InChIKeyOGCNTTUPLQTBJI-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trelagliptin Succinate (CAS 1029877-94-8) for Once-Weekly DPP-4 Inhibition: A Technical Procurement Overview


Trelagliptin Succinate (CAS 1029877-94-8) is the succinate salt form of trelagliptin, a potent, orally active, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM) [1]. It is distinguished within the gliptin class by its prolonged pharmacokinetic profile, which enables a once-weekly dosing regimen, a departure from the once- or twice-daily schedules of earlier DPP-4 inhibitors [2]. This compound is also referred to by its research code SYR-472 and is marketed under the brand name Zafatek in Japan and Trelaglip in India [3].

Why Trelagliptin Succinate Cannot Be Freely Substituted with Other DPP-4 Inhibitors


The DPP-4 inhibitor class is not therapeutically interchangeable due to fundamental differences in pharmacokinetics, dosing frequency, and renal elimination profiles [1]. While many gliptins, such as sitagliptin and vildagliptin, require daily or twice-daily administration, trelagliptin succinate's extended half-life enables a once-weekly dosing schedule, which directly impacts patient adherence and may influence long-term glycemic control [2]. Furthermore, dose adjustment protocols for renal impairment vary significantly across the class. For example, sitagliptin requires dose reduction in moderate renal impairment, whereas trelagliptin maintains its standard 100 mg dose in this population, necessitating a different clinical management strategy [3]. These critical distinctions in dosing convenience and clinical management mean that substituting trelagliptin succinate for another DPP-4 inhibitor without careful consideration of the patient's renal function and adherence profile could lead to suboptimal glycemic control or safety risks.

Quantitative Differentiation of Trelagliptin Succinate: Head-to-Head Evidence vs. Key Comparators


In Vitro Potency vs. Alogliptin and Sitagliptin

Trelagliptin demonstrates a 4-fold greater inhibitory potency against DPP-4 than alogliptin and a 12-fold greater potency than sitagliptin in cell-free assays . This difference in intrinsic activity is a key differentiation point at the molecular level.

DPP-4 inhibition IC50 Enzyme kinetics

DPP-4 Isoform Selectivity Profile vs. DPP-8 and DPP-9

Trelagliptin exhibits exceptionally high selectivity for the DPP-4 enzyme over closely related family members. In vitro data indicates an IC50 >100,000 nM for DPP-8 and DPP-9, translating to a >10,000-fold selectivity window [1]. This high degree of selectivity is a critical safety feature, as inhibition of DPP-8 and DPP-9 has been linked to preclinical toxicities.

Selectivity DPP-8 DPP-9 Off-target effects

Pharmacokinetic Differentiation: Once-Weekly Dosing Enabled by Extended Half-Life

Trelagliptin succinate is the first DPP-4 inhibitor to be approved and marketed for once-weekly dosing, a direct consequence of its extended half-life [1]. While most other gliptins (e.g., sitagliptin, vildagliptin, alogliptin) require daily administration, trelagliptin's PK profile sustains DPP-4 inhibition for a full week. In comparative studies, this translates to a significant reduction in annual pill burden, from 365 pills per year to just 52 [2].

Pharmacokinetics Half-life Once-weekly dosing Patient adherence

Comparative Clinical Efficacy: HbA1c Reduction vs. Vildagliptin and Placebo

In a meta-analysis of six randomized controlled trials (n=981), trelagliptin demonstrated comparable glycemic efficacy to other active DPP-4 inhibitors (MD 0.06%, 95% CI: -0.03 to 0.16) and superiority over placebo (MD -0.54%, 95% CI: -0.64 to -0.44) [1]. In a specific Phase 3 trial (n=102), once-weekly trelagliptin 100 mg showed a numerically greater reduction in HbA1c (-1.25%) compared to once-daily vildagliptin 50 mg (-1.15%) [2]. This data confirms that trelagliptin achieves similar or slightly better glucose-lowering efficacy while offering a more convenient dosing schedule.

HbA1c Glycemic control Clinical trial Meta-analysis

Renal Impairment Dosing vs. Sitagliptin

The dosing requirements for trelagliptin in renal impairment differ significantly from other gliptins. Trelagliptin maintains its standard 100 mg once-weekly dose in patients with moderate renal impairment (CrCl 30-50 mL/min), with a dose reduction to 50 mg only recommended in severe impairment (CrCl <30 mL/min) [1]. In contrast, sitagliptin requires dose reduction at the moderate stage (CrCl 30-50 mL/min: reduce to 50 mg daily) and further reduction in severe impairment [2]. This difference, validated by PBPK-DO modeling, simplifies the clinical management of trelagliptin in a patient population with a high burden of CKD [3].

Renal impairment Dose adjustment Chronic kidney disease Pharmacokinetics

Comparative Safety and Tolerability vs. Vildagliptin

In a Phase 3 comparative trial, the incidence of mild adverse events was lower in patients receiving trelagliptin once-weekly (6.67%) compared to those receiving vildagliptin once-daily (9.17%) [1]. This difference in tolerability, combined with the reduced dosing frequency, may contribute to better long-term adherence and patient satisfaction with trelagliptin therapy.

Safety Adverse events Tolerability Phase 3 trial

Optimal Scientific and Industrial Applications for Trelagliptin Succinate


Once-Weekly DPP-4 Inhibition in Rodent Models of Type 2 Diabetes

Trelagliptin succinate is ideally suited for long-term, low-intervention preclinical studies in T2DM rodent models, such as the ob/ob mouse or ZDF rat. Its extended half-life and once-weekly dosing regimen (e.g., oral gavage at 10 mg/kg once weekly) [1] minimize animal handling stress and reduce experimental variability associated with daily dosing, thereby improving data quality and animal welfare. This is a direct application of its class-level PK differentiation established in Section 3 [2].

Investigating DPP-4 Biology with a Highly Selective Pharmacological Tool

Due to its >10,000-fold selectivity for DPP-4 over the closely related enzymes DPP-8 and DPP-9, trelagliptin succinate serves as a superior pharmacological tool for isolating the specific biological effects of DPP-4 inhibition [1]. This high degree of selectivity, quantitatively defined in Section 3, allows researchers to confidently attribute observed in vitro or in vivo phenotypes to DPP-4 blockade, rather than off-target effects that might confound studies using less selective inhibitors [2].

Clinical Trials and Observational Studies Evaluating Adherence and Outcomes in T2DM

For clinical research focused on medication adherence and long-term glycemic outcomes, trelagliptin succinate offers a unique study intervention. Its once-weekly dosing regimen provides a clear adherence advantage over daily DPP-4 inhibitors, as quantified by the 86% reduction in annual pill burden detailed in Section 3 [1]. This makes it an ideal candidate for pragmatic trials or real-world evidence studies aiming to correlate dosing frequency with adherence, glycemic control, and healthcare resource utilization [2].

PK/PD and Dose-Response Studies in Renal Impairment

The well-characterized, yet distinct, dosing requirements of trelagliptin in renal impairment make it a valuable compound for clinical pharmacology studies. As established in Section 3, its standard dose is maintained in moderate renal impairment, unlike other gliptins [1]. Researchers can utilize trelagliptin succinate in studies employing PBPK-DO models to further investigate the relationship between renal function, drug exposure, and DPP-4 target occupancy, thereby refining dose optimization strategies for patients with chronic kidney disease [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trelagliptin Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.